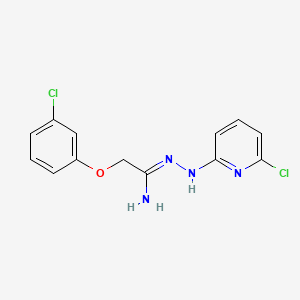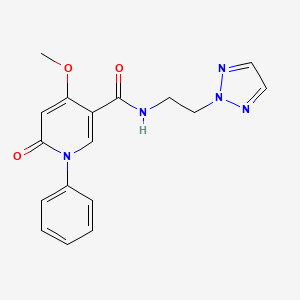
2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide, also known as 2-CPCP-EHA, is an aromatic amide that has been studied for its potential applications in the field of scientific research. 2-CPCP-EHA is a derivative of the hydrazonamide group of compounds, and is an important member of the phenoxyacetamides family. This compound has been investigated for its various biological and chemical properties, and has been found to possess a wide range of potential applications in scientific research.
Scientific Research Applications
2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide has been used in a variety of scientific research applications, including in the study of enzyme inhibition, the development of inhibitors of the enzyme 5-lipoxygenase (5-LOX), and the investigation of the mechanism of action of drugs. In addition, 2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide has also been used in the study of the pharmacological properties of drugs, and in the investigation of the biological effects of various compounds.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, it is believed to act as an agonist of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Furthermore, 2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide is believed to act as a modulator of the activity of various other enzymes, such as the enzyme acetylcholinesterase (AChE).
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide has been found to possess a wide range of biochemical and physiological effects. In particular, it has been shown to possess anti-inflammatory, anti-allergenic, and anti-cancer properties. In addition, it has been found to possess anti-diabetic, anti-hypertensive, and anti-oxidant properties. Furthermore, 2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide has been found to possess anti-microbial and anti-parasitic properties.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize and is relatively inexpensive. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to the use of 2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide in laboratory experiments. Firstly, it is not water soluble, and therefore must be dissolved in organic solvents. Secondly, it is not particularly soluble in aqueous solutions, and therefore must be used in organic solvents. Thirdly, it is not particularly stable in the presence of oxygen, and therefore must be stored in an oxygen-free environment.
Future Directions
The potential applications of 2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide are numerous and varied. In the future, it is likely that this compound will be further investigated for its potential use in the development of new drugs and therapies. In addition, it is likely that it will be further studied for its potential use in the development of new diagnostic tools and treatments for various diseases. Furthermore, it is likely that it will be further investigated for its potential use in the development of new materials and technologies. Finally, it is likely that it will be further studied for its potential use in the development of new agricultural products and food additives.
Synthesis Methods
2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide is synthesized through a multi-step process involving the reaction of 3-chlorophenol with 6-chloro-2-pyridin-3-yl ethanone, followed by the condensation of the resulting product with ethylhydrazine. The reaction is carried out in the presence of a catalytic amount of anhydrous potassium carbonate. The reaction is carried out at room temperature, and the resulting product is purified by recrystallization.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O/c14-9-3-1-4-10(7-9)20-8-12(16)18-19-13-6-2-5-11(15)17-13/h1-7H,8H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGFHXPAGZHABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=NNC2=NC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC/C(=N/NC2=NC(=CC=C2)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2782307.png)

![6-Acetyl-2-(quinoxaline-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2782310.png)


![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-N'-methylmethanesulfonohydrazide](/img/structure/B2782314.png)
![3-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2782316.png)


![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid](/img/structure/B2782323.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782324.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2782326.png)
![6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2782328.png)